molecular formula C5H2N4S B14785060 2H-Purine-2-thione,3,9-dihydro-

2H-Purine-2-thione,3,9-dihydro-

Cat. No.: B14785060
M. Wt: 150.16 g/mol
InChI Key: UASZXGMETSWPKS-UHFFFAOYSA-N
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Description

2H-Purine-2-thione,3,9-dihydro- is a heterocyclic compound with the molecular formula C5H4N4S. It is a derivative of purine, where the oxygen atom at the second position is replaced by a sulfur atom, resulting in a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Purine-2-thione,3,9-dihydro- typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropurine with thiourea under basic conditions, which leads to the formation of the desired thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2H-Purine-2-thione,3,9-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2H-Purine-2-thione,3,9-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Purine-2-thione,3,9-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Purine-2-thione,3,9-dihydro- involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and enzymes, leading to inhibition of enzymatic activity. This compound can also interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2H-Purine-2-one,3,9-dihydro-: Similar structure but with an oxygen atom instead of sulfur.

    2H-Purine-2-thiol,3,9-dihydro-: Contains a thiol group instead of a thione group.

    2H-Purine-2-selenone,3,9-dihydro-: Contains a selenium atom instead of sulfur.

Uniqueness

2H-Purine-2-thione,3,9-dihydro- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. The presence of sulfur allows for specific interactions with metal ions and enzymes that are not possible with oxygen or selenium analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H2N4S

Molecular Weight

150.16 g/mol

IUPAC Name

purine-2-thione

InChI

InChI=1S/C5H2N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H

InChI Key

UASZXGMETSWPKS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)N=C2C1=NC=N2

Origin of Product

United States

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